molecular formula C23H18O5S B14937482 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

Cat. No.: B14937482
M. Wt: 406.5 g/mol
InChI Key: BIPGXIVOUHLNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate is a synthetic organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a chromen core, which is a fused ring system containing a benzene ring and a pyrone ring, substituted with benzyl, methyl, and benzenesulfonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate typically involves the O-sulfonylation of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature with stirring for about an hour . This method provides a straightforward and efficient route to obtain the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen ring, leading to the formation of alcohol derivatives.

    Substitution: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted chromen derivatives.

Scientific Research Applications

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the suppression of bacterial growth and colony formation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • [(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and potential therapeutic applications .

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) benzenesulfonate

InChI

InChI=1S/C23H18O5S/c1-16-20-13-12-18(28-29(25,26)19-10-6-3-7-11-19)15-22(20)27-23(24)21(16)14-17-8-4-2-5-9-17/h2-13,15H,14H2,1H3

InChI Key

BIPGXIVOUHLNCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.